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molecular formula C18H16N2O4 B8352575 2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

Cat. No. B8352575
M. Wt: 324.3 g/mol
InChI Key: UQSFEHLMJORMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605626B2

Procedure details

To a suspension of 2-(4-tert-butylbenzoylamino)-5-nitrobenzoic acid (37.1 g, 108 mmol) and N,N-dimethylformamide (0.4 mL, 5.4 mmol) in methylene chloride (200 mL) was added oxalyl chloride (10.4 mL, 119 mmol) in a dropwise manner. After stirring for 2 h, the mixture was filtered and the small amount of black solid was discarded. The filtrate was concentrated in vacuo to give 32.9 g (94%) of the title compound as a light brown solid; mp 159-61° C.
Name
2-(4-tert-butylbenzoylamino)-5-nitrobenzoic acid
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:25]=[CH:24][C:8]([C:9]([NH:11][C:12]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:13]=2[C:14]([OH:16])=[O:15])=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C)C=O>[N+:21]([C:18]1[CH:19]=[CH:20][C:12]2[N:11]=[C:9]([C:8]3[CH:24]=[CH:25][C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])=[CH:6][CH:7]=3)[O:16][C:14](=[O:15])[C:13]=2[CH:17]=1)([O-:23])=[O:22]

Inputs

Step One
Name
2-(4-tert-butylbenzoylamino)-5-nitrobenzoic acid
Quantity
37.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC2=C(C(=O)O)C=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.4 mL
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(OC(=N2)C2=CC=C(C=C2)C(C)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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